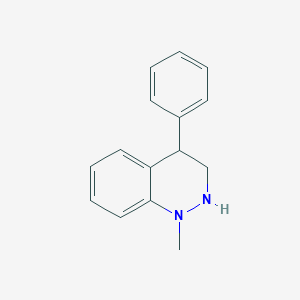

1-Methyl-4-phenyl-1,2,3,4-tetrahydrocinnoline

Description

Properties

CAS No. |

51718-17-3 |

|---|---|

Molecular Formula |

C15H16N2 |

Molecular Weight |

224.30 g/mol |

IUPAC Name |

1-methyl-4-phenyl-3,4-dihydro-2H-cinnoline |

InChI |

InChI=1S/C15H16N2/c1-17-15-10-6-5-9-13(15)14(11-16-17)12-7-3-2-4-8-12/h2-10,14,16H,11H2,1H3 |

InChI Key |

HOSBJAVMNMSUOL-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C(CN1)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Methyl-4-phenyl-1,2,3,4-tetrahydrocinnoline typically involves the following steps:

Synthetic Routes: The compound can be synthesized through a series of chemical reactions starting from readily available precursors. One common method involves the condensation of phenylacetonitrile with methylamine, followed by cyclization and reduction steps.

Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures, with the use of catalysts to enhance the reaction rates.

Industrial Production Methods: Industrial production may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

1-Methyl-4-phenyl-1,2,3,4-tetrahydrocinnoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its fully saturated form using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alkanes.

Scientific Research Applications

1-Methyl-4-phenyl-1,2,3,4-tetrahydrocinnoline has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 1-Methyl-4-phenyl-1,2,3,4-tetrahydrocinnoline exerts its effects involves:

Molecular Targets: The compound interacts with specific molecular targets such as enzymes and receptors in the body.

Pathways Involved: It may influence various biochemical pathways, including those related to neurotransmitter synthesis and degradation.

Effects: The compound’s effects can include modulation of enzyme activity, alteration of receptor function, and changes in cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarities and Differences

The compound’s core structure distinguishes it from other neurotoxins:

| Compound | Core Structure | Nitrogen Positions | Key Substituents |

|---|---|---|---|

| 1-Methyl-4-phenyl-tetrahydrocinnoline | Cinnoline (1,2-diazanaphthalene) | 1 and 2 | 4-phenyl, 1-methyl |

| MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) | Pyridine | 1 | 4-phenyl, 1-methyl |

| Salsolinol (TIQ derivative) | Isoquinoline | 2 (benzene fused to piperidine) | 6,7-dihydroxy, 1-methyl |

| β-Carbolines (e.g., harmaline) | β-Carboline (indole fused to pyridine) | 1 and 9 | Variable N-methylation |

Key Insight: Unlike MPTP (a tetrahydropyridine) or TIQs (isoquinoline derivatives), the tetrahydrocinnoline scaffold contains adjacent nitrogen atoms, which may alter metabolic stability, receptor binding, or redox activity .

Metabolic Activation and Enzymatic Interactions

MPTP and MPP+

MPTP is metabolized by monoamine oxidase B (MAO-B) to MPP+, a potent mitochondrial complex I inhibitor. This process is critical for its selective dopaminergic neurotoxicity and utility in Parkinson’s disease (PD) models .

Tetrahydroisoquinolines (TIQs)

Salsolinol and 1-methyl-TIQ undergo N-methylation (e.g., in the substantia nigra) and oxidation to isoquinolinium ions, which inhibit mitochondrial complex I similarly to MPP+ .

1-Methyl-4-phenyl-tetrahydrocinnoline

No direct metabolic data are available.

Mitochondrial Toxicity and Oxidative Stress

Note: The tetrahydrocinnoline’s planar structure may allow interactions with mitochondrial membranes, but empirical data are lacking.

Pharmacokinetics and Blood-Brain Barrier (BBB) Penetration

Neurotoxic Potential and Relevance to Parkinson’s Disease

- MPTP : Gold-standard PD model; induces nigrostriatal degeneration via mitochondrial dysfunction .

- Salsolinol: Endogenous TIQ linked to PD pathogenesis; induces oxidative stress and apoptosis .

- 1-Methyl-4-phenyl-tetrahydrocinnoline: No direct evidence of neurotoxicity. Its cinnoline backbone may confer unique reactivity (e.g., nitrogen adjacency could enhance radical formation).

Biological Activity

1-Methyl-4-phenyl-1,2,3,4-tetrahydrocinnoline (MPTC) is a compound of significant interest in medicinal chemistry due to its structural similarities to neurotoxic agents and its potential therapeutic applications. This article explores the biological activity of MPTC, focusing on its mechanisms of action, effects on neurodegenerative diseases, and relevant research findings.

- Molecular Formula : C16H17N

- Molecular Weight : 223.31 g/mol

- CAS Number : 27623-83-2

- IUPAC Name : 1-methyl-4-phenyl-3,4-dihydro-2H-quinoline

MPTC's biological activity is primarily attributed to its interaction with dopaminergic neurons. It is believed to inhibit the reuptake of dopamine, providing neuroprotective effects in models of neurodegenerative diseases such as Parkinson's disease. The compound's structure allows it to mimic certain neurotransmitters and interact with various molecular targets involved in neuronal signaling pathways.

Neuroprotective Effects

Research has shown that MPTC exhibits neuroprotective properties in various experimental models. For instance, studies indicate that MPTC can prevent the neurotoxic effects induced by 1-methyl-4-phenylpyridinium (MPP+), a known neurotoxin used in Parkinson's disease research. The compound has been shown to preserve dopamine transporter expression and reduce dopaminergic cell death in vitro and in vivo models .

Case Studies

- Study on Neurotoxicity Prevention :

- Oxidative Stress Reduction :

Comparative Analysis with Similar Compounds

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| 1-Methyl-4-phenylpyridinium (MPP+) | Induces parkinsonism through dopamine depletion | Neurotoxic |

| 1,2,3,4-Tetrahydroisoquinoline | Neuroprotective effects similar to MPTC | Protective against neurodegeneration |

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | Exhibits anti-inflammatory properties | Potential therapeutic applications |

Applications in Medicinal Chemistry

MPTC serves as a valuable scaffold for developing novel therapeutic agents targeting neurodegenerative diseases. Its derivatives are being explored for their potential roles as enzyme inhibitors and in the treatment of various neurological disorders.

Q & A

Basic: What are the established synthetic routes for 1-methyl-4-phenyl-1,2,3,4-tetrahydrocinnoline?

The compound is synthesized via electrochemical oxidation of triphenylhydrazine (133) in acetonitrile with lithium perchlorate, followed by reaction with methyl vinyl ether to yield this compound (136) at 96% efficiency. Optimizing reaction conditions (e.g., temperature at 20°C, 8-hour reaction time) and using excess methyl vinyl ether are critical for high yields. Post-synthesis purification via column chromatography is recommended to isolate the product .

Basic: Which analytical techniques are essential for characterizing this compound?

Key techniques include:

- NMR spectroscopy : To confirm the tetrahydrocinnoline core and substituent positions (e.g., methyl and phenyl groups).

- Mass spectrometry : For molecular weight verification (e.g., ESI-MS for [M+H]+ ions).

- HPLC : To assess purity (>95% is typical for research-grade material).

- X-ray crystallography : For resolving structural ambiguities in crystalline derivatives .

Basic: How can researchers purify this compound effectively?

Purification involves:

- Column chromatography : Use silica gel with a gradient elution system (e.g., hexane/ethyl acetate 4:1 to 1:1).

- Recrystallization : Ethanol or methanol solvents yield high-purity crystals.

- TLC monitoring : Visualize spots under UV light (Rf ~0.3–0.5 in hexane/ethyl acetate) to track fractions .

Advanced: What mechanistic insights explain the electrochemical oxidation step in its synthesis?

The oxidation of triphenylhydrazine (133) generates a diazenium perchlorate intermediate (134) via single-electron transfer. This intermediate reacts with methyl vinyl ether through a [4+2] cycloaddition mechanism, forming the tetrahydrocinnoline ring. Kinetic studies suggest that the reaction rate is limited by the electron density of the hydrazine substrate and the electrophilicity of the vinyl ether .

Advanced: How does structural modification of the tetrahydrocinnoline core influence biological activity?

- Phenyl group substitution : Electron-withdrawing groups (e.g., nitro) enhance electrophilicity, potentially increasing interactions with biological targets.

- Methyl group replacement : Bulkier alkyl chains (e.g., ethyl) may alter binding affinity in enzyme inhibition assays.

- Oxidation to dihydro analogs : Removing two hydrogens (e.g., 1-methyl-4-phenyl-1,4-dihydrocinnoline) introduces conjugation, affecting redox properties .

Advanced: What methodologies validate the stability of this compound under varying conditions?

- Thermogravimetric analysis (TGA) : Assess decomposition temperatures (typically >200°C).

- pH stability tests : Incubate in buffers (pH 2–12) and monitor degradation via HPLC.

- Light exposure studies : UV-vis spectroscopy tracks photodegradation products.

Contradictions in stability data often arise from impurities; thus, rigorous pre-test purification is advised .

Advanced: How can researchers resolve contradictions in reported synthetic yields?

Discrepancies may stem from:

- Catalyst loading : Excess lithium perchlorate can accelerate side reactions.

- Oxygen sensitivity : Use inert atmospheres to prevent oxidation of intermediates.

- Reagent purity : Methyl vinyl ether must be freshly distilled to avoid polymerization. Systematic DOE (Design of Experiments) approaches optimize these variables .

Advanced: What computational tools model the compound’s interactions with biological targets?

- Molecular docking (AutoDock Vina) : Predict binding modes to enzymes (e.g., monoamine oxidases).

- DFT calculations (Gaussian) : Analyze electronic properties influencing reactivity.

- MD simulations (GROMACS) : Study conformational stability in lipid bilayers for neuropharmacological applications .

Advanced: How is this compound oxidized to its dihydro derivative?

Controlled oxidation with molecular oxygen in diethyl ether over 24 hours converts the tetrahydrocinnoline (136) to the 1,4-dihydro analog (137) with 90% yield. Monitor reaction progress via TLC and quench with sodium sulfite to prevent over-oxidation .

Advanced: What strategies mitigate byproduct formation during large-scale synthesis?

- Flow chemistry : Enhances heat dissipation and reduces side reactions.

- Catalyst recycling : Immobilize Pd catalysts (e.g., Pd/C) for reuse.

- In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring.

Byproducts like dimerized hydrazines are minimized by maintaining low substrate concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.